Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-

Regioselective synthesis Positional isomerism Ortho-substitution effects

Secure the ortho-isomer (56443-24-4) to ensure successful synthesis of fluorinated analogs and heterocycles. The ortho-benzyloxy configuration provides steric and electronic properties that para or meta isomers cannot replicate, preventing costly synthetic pathway failures. Essential for leukotriene D4 antagonist SAR studies and click chemistry applications. Verify isomeric identity to avoid procurement of inactive regioisomers and maintain research integrity.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
CAS No. 56443-24-4
Cat. No. B3053835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-
CAS56443-24-4
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)CBr
InChIInChI=1S/C15H13BrO2/c16-10-14(17)13-8-4-5-9-15(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyMHSHMGJHXSPXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS 56443-24-4): Positional Isomer Differentiation and Physicochemical Benchmarking for Procurement


Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS 56443-24-4) is a halogenated acetophenone derivative characterized by an ortho-substituted benzyloxy moiety and an alpha-bromo ketone functional group [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with reported applications in the preparation of fluorinated analogs, diones, and carbonodithioates [2]. The compound exhibits a calculated LogP of 3.9–4.3, a topological polar surface area of 26.3 Ų, and a molecular weight of 305.17 g/mol [1][3].

Procurement Risk: Why Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- Cannot Be Substituted with Other Benzyloxy-Bromoacetophenone Isomers


Generic substitution of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- with regioisomeric analogs such as the para-substituted variant (CAS 4254-67-5) or the meta-substituted variant (CAS 19381-40-9) introduces significant procurement risk due to divergent physicochemical properties and synthetic utility [1]. The ortho-benzyloxy configuration of 56443-24-4 confers a unique steric and electronic environment that directs distinct downstream reactivity, as evidenced by its exclusive reported transformation to 1-[2-(benzyloxy)phenyl]-2-fluoroethanone and S-2-(2-(benzyloxy)phenyl)-2-oxoethyl O-ethyl carbonodithioate, products not accessible from para or meta isomers without altered reaction pathways [2]. These differences in hydrogen bonding potential, steric hindrance, and regiochemical outcomes render the compounds non-interchangeable in synthetic sequences where precise molecular architecture dictates subsequent reactivity [1].

Quantitative Evidence Guide: Differentiating CAS 56443-24-4 from In-Class Analogs


Regioisomeric Differentiation: Ortho vs. Para Benzyloxy Substitution Alters Synthetic Pathway Outcomes

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (ortho-isomer, CAS 56443-24-4) exhibits distinct synthetic utility compared to its para-isomer, 1-[4-(benzyloxy)phenyl]-2-bromoethanone (CAS 4254-67-5). The ortho-isomer is uniquely reported to undergo nucleophilic substitution with fluoride to yield 1-[2-(benzyloxy)phenyl]-2-fluoroethanone, a transformation not documented for the para-isomer [1]. This divergence arises from the ortho-substituent's influence on carbonyl electrophilicity and transition state geometry, dictating reaction outcomes in multi-step syntheses .

Regioselective synthesis Positional isomerism Ortho-substitution effects

Physicochemical Differentiation: Calculated Lipophilicity and Predicted Boiling Point vs. Para Isomer

The ortho-isomer (CAS 56443-24-4) displays a calculated LogP (XLogP3) of approximately 3.84–3.9, whereas the para-isomer (CAS 4254-67-5) exhibits a higher calculated XLogP3 of 4.3 [1][2]. This difference in lipophilicity impacts chromatographic retention and partition behavior. Additionally, the ortho-isomer's melting point (76–77.5°C) [3] is significantly lower than that reported for the para-isomer (91°C) , and its predicted boiling point (397.2°C) is lower than that of the para-isomer (419.5°C) [3].

Lipophilicity Physicochemical properties Chromatographic behavior

Structural Topology: Ortho-Substitution Pattern as a Determinant of Receptor Binding Geometry

The ortho-benzyloxy substitution in CAS 56443-24-4 creates a distinct spatial arrangement compared to para- and meta-isomers. This topological difference is critical in medicinal chemistry applications, as compounds with ortho-substituted benzyloxy groups can adopt binding conformations that are sterically inaccessible to their para counterparts . In the context of leukotriene D4 receptor antagonists, (phenylmethoxy)phenyl derivatives with ortho-substitution patterns were specifically evaluated, underscoring the importance of positional isomerism in biological activity [1].

Structure-activity relationship Molecular topology Steric effects

Synthetic Efficiency: Alpha-Bromo Ketone Reactivity Profile as a Versatile Electrophilic Handle

The alpha-bromo ketone moiety of CAS 56443-24-4 serves as a versatile electrophilic center, enabling a range of nucleophilic substitution reactions. The compound has been successfully employed in reactions with sodium azide in DMF, yielding the corresponding azido ketone in 60% yield [1]. This reactivity profile is characteristic of alpha-bromoacetophenone derivatives, which are known to act as irreversible inhibitors of enzymes such as MurA (IC50 = 0.38 μM for the 2-methoxy analog) and as covalent modifiers of protein tyrosine phosphatases .

Nucleophilic substitution Electrophilic reactivity Synthetic methodology

Application Scenarios: Where Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- Provides Measurable Procurement Value


Synthesis of Ortho-Substituted Heterocyclic Scaffolds

The ortho-benzyloxy substitution of CAS 56443-24-4 enables the construction of ortho-substituted heterocyclic systems that are sterically inaccessible from para-isomer precursors. In the synthesis of arylmorpholines and related oxygen isosteres, the ortho-isomer serves as a key intermediate for generating compounds with specific three-dimensional architectures required for receptor binding . The compound's demonstrated reactivity with sodium azide (60% yield) provides access to azido intermediates for click chemistry applications [1].

Fluorinated Analog Preparation via Nucleophilic Halogen Exchange

The compound's ability to undergo halogen exchange to yield 1-[2-(benzyloxy)phenyl]-2-fluoroethanone [1] positions it as a valuable precursor for fluorine-containing medicinal chemistry libraries. Fluorine substitution is a common strategy for modulating metabolic stability, lipophilicity, and target binding in drug discovery programs. The ortho-benzyloxy group provides additional steric shielding that can influence the regioselectivity of subsequent transformations.

Building Block for Diketone and Carbonodithioate Derivatives

The compound serves as a direct precursor to 1-(2-(benzyloxy)phenyl)pentane-1,4-dione and S-2-(2-(benzyloxy)phenyl)-2-oxoethyl O-ethyl carbonodithioate [1], intermediates with potential applications in materials science and coordination chemistry. These transformations exploit the electrophilic alpha-bromo ketone moiety, a functional handle that is preserved in the ortho-isomer but would exhibit altered reactivity in para- or meta-isomeric contexts due to electronic differences.

Structure-Activity Relationship (SAR) Studies Requiring Positional Isomer Controls

In medicinal chemistry programs evaluating benzyloxy-substituted acetophenone derivatives as leukotriene D4 receptor antagonists or related GPCR modulators, the ortho-isomer (CAS 56443-24-4) serves as an essential control compound [2]. Systematic comparison of ortho, meta, and para isomers enables deconvolution of steric and electronic contributions to biological activity, guiding lead optimization decisions. Procurement of the correct isomer is critical for generating valid SAR data.

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